molecular formula C8H11N3OS B2843946 (3-Methyl-1,2,4-thiadiazol-5-yl)(pyrrolidin-1-yl)methanone CAS No. 1448050-05-2

(3-Methyl-1,2,4-thiadiazol-5-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2843946
CAS RN: 1448050-05-2
M. Wt: 197.26
InChI Key: ZXANLPFOJLWWKS-UHFFFAOYSA-N
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Description

(3-Methyl-1,2,4-thiadiazol-5-yl)(pyrrolidin-1-yl)methanone, also known as MTDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure : Research on analogs of (3-Methyl-1,2,4-thiadiazol-5-yl)(pyrrolidin-1-yl)methanone involves synthesizing boric acid ester intermediates with benzene rings. These compounds are obtained through multi-step substitution reactions. The structural elucidation is achieved using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. This detailed analysis helps in understanding the molecular geometry, electronic structure, and potential reactivity of these compounds (Huang et al., 2021).

Molecular Docking and Antimicrobial Activity

Design and Biological Evaluation : The design and synthesis of novel heterocyclic compounds, including pyrazoles and pyridines, indicate a focused effort on discovering new therapeutic agents. Molecular docking studies provide insights into the interaction of these molecules with biological targets, potentially leading to the development of antimicrobial and anticancer drugs. Compounds with specific substituents show significant biological activity, highlighting the importance of structural modifications in drug design (Katariya et al., 2021).

Anticonvulsant Agents

Sodium Channel Blockers : Derivatives designed as sodium channel blockers exhibit promising anticonvulsant activities. This research area explores the therapeutic potential of heterocyclic compounds in treating neurological disorders. The efficacy of these compounds in preclinical models suggests their relevance in drug development programs aimed at neurological diseases (Malik & Khan, 2014).

Anticancer Evaluation

Synthesis and Anticancer Activity : The exploration of heterocyclic compounds for anticancer activity involves synthesizing and testing novel compounds against various cancer cell lines. Some derivatives show higher potency than standard drugs, indicating the potential for further development as anticancer therapies. This line of research is crucial for expanding the arsenal of drugs available for cancer treatment (Gouhar & Raafat, 2015).

properties

IUPAC Name

(3-methyl-1,2,4-thiadiazol-5-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c1-6-9-7(13-10-6)8(12)11-4-2-3-5-11/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXANLPFOJLWWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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